4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core with a methoxy group at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with glyoxal in the presence of an acid catalyst to form the benzimidazole ring, followed by oxidation to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 4-Methoxy-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
- 4-Hydroxy-1H-benzo[d]imidazole-2-carbaldehyde
- 4-Methyl-1H-benzo[d]imidazole-2-carbaldehyde
- 4-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
Comparison: 4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility in organic solvents and potentially improve its pharmacokinetic properties. Each similar compound may have distinct properties and applications based on the nature of the substituent at the 4-position .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methoxy-1H-benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)11-8(5-12)10-6/h2-5H,1H3,(H,10,11) |
InChI Key |
PFTYXCLXJAJAEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)C=O |
Origin of Product |
United States |
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